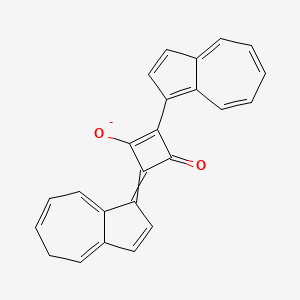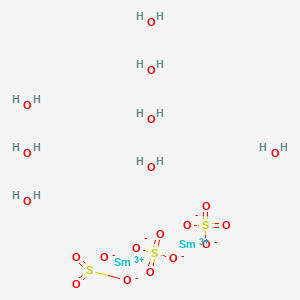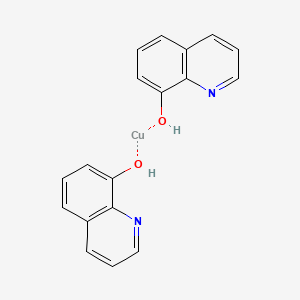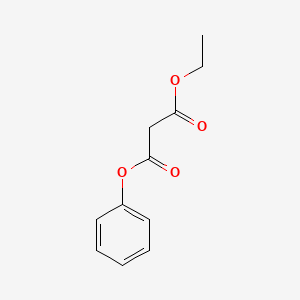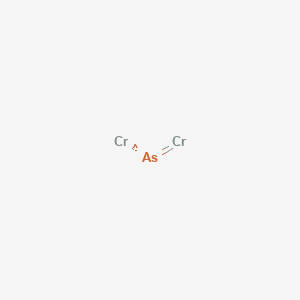
Zirconium carbonate oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium carbonate oxide, also known as Zirconium (IV) Carbonate Hydroxide Oxide or Zirconium hydroxycarbonate, is a white, inhomogeneous, and amorphous powder . It is a water-insoluble Zirconium source that can easily be converted to other Zirconium compounds, such as the oxide by heating (calcination) .
Synthesis Analysis
Zirconium oxide nanoparticles are synthesized via chemical co-precipitation method . The effect of calcination temperature on structural and optical properties of ZrO2 nanoparticles is investigated through XRD, FESEM, EDX, FTIR, UV–Vis absorption, fluorescence emission, and lifetime measurements .Molecular Structure Analysis
The molecular structure of Zirconium carbonate oxide is complex and depends on the synthesis process, particle size, calcination temperature, and defects .Chemical Reactions Analysis
Zirconium (IV) Carbonate Hydroxide Oxide can be converted to other Zirconium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .Physical And Chemical Properties Analysis
Zirconium oxide is a white, odorless crystalline powder . It has a high melting point, around 2,715°C, and an equally impressive boiling point at about 4,300°C, showcasing its stability under extreme conditions .Applications De Recherche Scientifique
Biomedical Applications
Zirconium oxide, which is a component of Zirconium carbonate oxide, has a wide range of applications in the field of medicine and pharmacy . It is used as an anticancer, antibacterial, and antioxidant agent . It also plays a significant role in tissue engineering due to its reliable curative biomedical applications .
Biomimetic Scaffolds
Zirconium oxide is a bio-ceramic substance that has received increased attention in biomimetic scaffolds . This is due to its high mechanical strength, excellent biocompatibility, and high chemical stability .
Anticancer Activity
Zirconium oxide nanoparticles have demonstrated potential anticancer activity against various cancer cells .
Antibacterial Activity
Zirconium oxide-based nanomaterials have exhibited potential antibacterial activity against various bacterial strains .
Antioxidant Activity
Zirconium oxide nanomaterials have also demonstrated excellent antioxidant activity .
Biosensing Activity
The Zirconium oxide nanocomposite exhibits highly sensitive biosensing activity toward the sensing of glucose and other biological species .
Metal-Organic Frameworks
Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored for applications including but not limited to water adsorption, gas storage and separation, heterogeneous catalysis, and chemical sensing .
Fuel Cell Applications
Zirconium-based materials have been of much interest in developing materials for intermediate-temperature solid oxide fuel cells (SOFCs) .
Mécanisme D'action
Target of Action
Zirconium carbonate oxide, also known as zirconia, primarily targets various industrial and biomedical applications due to its unique properties . It is used as a catalyst in chemical reactions, such as the Meerwein–Ponndorf–Verley reduction of HMF and furfural . In the biomedical field, zirconia nanoparticles have shown potential as anticancer, antibacterial, and antioxidant agents .
Mode of Action
The interaction of zirconium carbonate oxide with its targets is primarily physical or chemical. For instance, in industrial applications, zirconium carbonate oxide can undergo a process called sintering, which yields a compact and durable substance amenable to various configurations . In biomedical applications, zirconia nanoparticles interact with biological entities, potentially leading to anticancer, antibacterial, and antioxidant effects .
Biochemical Pathways
For instance, they may interact with cancer cells, bacteria, and oxidative stress pathways, leading to anticancer, antibacterial, and antioxidant effects, respectively .
Pharmacokinetics
It’s known that zirconium carbonate oxide can be produced by the thermal decomposition of zirconium carbonate, an amorphous solid .
Result of Action
The action of zirconium carbonate oxide results in various effects depending on its application. In industrial applications, it can act as a catalyst, facilitating chemical reactions . In biomedical applications, zirconia nanoparticles can exhibit anticancer, antibacterial, and antioxidant effects . Moreover, the interaction of zirconium carbonate oxide with its environment can lead to changes in its phase and morphology, affecting its properties and applications .
Action Environment
The action, efficacy, and stability of zirconium carbonate oxide can be influenced by various environmental factors. For instance, the synthesis of zirconium carbonate oxide can be affected by the plasma torch power and the gas flow rate, which can influence the composition and morphology of the resulting product .
Orientations Futures
Zirconium oxide nanoparticles have received substantially increased attention in every field of life owing to their wide range of applications . They have potential applications in the domain of medicine and pharmacy such as anticancer, antibacterial, and antioxidant agents and tissue engineering . Future research will likely focus on exploring their physico-chemical properties using different synthetic pathways .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Zirconium carbonate oxide can be achieved through a precipitation reaction using zirconium nitrate and ammonium carbonate. The reaction is carried out at room temperature and the resulting product is washed and dried to obtain the desired compound.", "Starting Materials": [ "Zirconium nitrate", "Ammonium carbonate", "Deionized water" ], "Reaction": [ "Dissolve zirconium nitrate in deionized water to form a clear solution", "Add ammonium carbonate slowly to the solution while stirring continuously", "A white precipitate of zirconium carbonate will form", "Filter the precipitate and wash it with deionized water to remove any impurities", "Dry the product at a low temperature to obtain Zirconium carbonate oxide" ] } | |
Numéro CAS |
12671-00-0 |
Nom du produit |
Zirconium carbonate oxide |
Formule moléculaire |
CO4Zr |
Poids moléculaire |
167.23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
